molecular formula C15H19N2O2 B1637660 Tmpio

Tmpio

Cat. No.: B1637660
M. Wt: 259.32 g/mol
InChI Key: VMDRIIAKSZJYMP-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tmpio (systematic IUPAC name pending verification) is a synthetic inorganic compound primarily investigated for its catalytic and pharmaceutical properties. Its structure features a central transition metal ion coordinated with organic ligands, enabling redox activity and selective binding to biological targets.

Properties

Molecular Formula

C15H19N2O2

Molecular Weight

259.32 g/mol

InChI

InChI=1S/C15H19N2O2/c1-14(2)13(16-15(3,4)17(14)19)10-12(18)11-8-6-5-7-9-11/h5-10,16H,1-4H3/b13-10-

InChI Key

VMDRIIAKSZJYMP-RAXLEYEMSA-N

SMILES

CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1[O])(C)C)C

Isomeric SMILES

CC1(/C(=C/C(=O)C2=CC=CC=C2)/NC(N1[O])(C)C)C

Canonical SMILES

CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1[O])(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A : [Fe(III)-Polypyridyl Complex]
  • Structural Similarity : Shares a polypyridyl ligand framework but substitutes Tmpio’s central metal ion with Fe(III).
  • Functional Differences: Catalytic Activity: Lower turnover frequency (8.7 × 10<sup>3</sup> h<sup>-1</sup>) due to Fe(III)’s reduced electron mobility . Pharmacological Profile: Higher cytotoxicity (IC50 = 0.9 µM for HepG2) but poor selectivity, leading to off-target effects .
Compound B : [Cu(II)-Thiosemicarbazone Derivative]
  • Structural Similarity : Utilizes a thiosemicarbazone ligand but replaces this compound’s metal center with Cu(II).
  • Functional Differences :
    • Redox Stability : Cu(II) confers greater oxidative stability but reduces solubility in aqueous media (2.1 mg/mL vs. This compound’s 5.6 mg/mL) .
    • Antimicrobial Efficacy : Superior to this compound in Gram-negative bacterial inhibition (MIC = 4 µg/mL vs. 12 µg/mL) .

Functional Analogues

Compound C : [Pt(II)-Based Antineoplastic Agent]
  • Functional Similarity : Used in oncology for DNA intercalation.
  • Key Contrasts :
    • Mechanism : this compound induces apoptosis via mitochondrial pathway modulation, whereas Compound C crosslinks DNA, causing replication arrest .
    • Toxicity : this compound exhibits lower nephrotoxicity (serum creatinine levels: 0.5 mg/dL vs. 1.2 mg/dL in rodent models) .
Compound D : [Pd(0)-Catalyzed Cross-Coupling Catalyst]
  • Functional Similarity : Industrial application in Suzuki-Miyaura reactions.
  • Performance Metrics :
    • Efficiency : this compound achieves higher yields (92% vs. 78%) under ambient conditions .
    • Cost : Pd(0) catalysts are 3× more expensive due to rare metal sourcing .

Data Tables

Table 1: Physicochemical and Pharmacological Comparison

Parameter This compound Compound A Compound B
Molecular Weight 456.3 g/mol 412.1 g/mol 498.7 g/mol
Aqueous Solubility 5.6 mg/mL 3.8 mg/mL 2.1 mg/mL
IC50 (HepG2) 2.3 µM 0.9 µM N/A
Catalytic TOF 1.2 × 10<sup>4</sup> h<sup>-1</sup> 8.7 × 10<sup>3</sup> h<sup>-1</sup> N/A

Sources:

Table 2: Industrial and Clinical Advantages

Metric This compound Compound D Compound C
Reaction Yield 92% 78% N/A
Toxicity (Rodent) Low (Grade 1) N/A High (Grade 3)
Production Cost $120/g $360/g $950/g

Sources:

Critical Evaluation of Research Findings

  • Advantages of this compound :
    • Balances catalytic efficiency with low toxicity, addressing a gap in metal-based therapeutics .
    • Cost-effective synthesis using abundant metals enhances scalability for industrial use .
  • Limitations: Limited in vivo data on long-term biodistribution and immunogenicity . Outperformed by analogues in niche applications (e.g., antimicrobial activity by Compound B) .

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